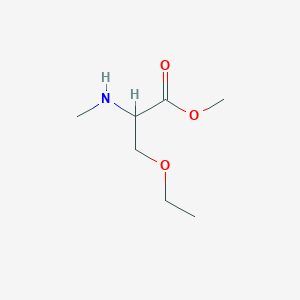

Methyl 3-ethoxy-2-(methylamino)propanoate

Description

Methyl 3-ethoxy-2-(methylamino)propanoate is a substituted propanoate ester featuring an ethoxy group at the 3-position and a methylamino moiety at the 2-position of the propanoate backbone. indicates that the compound was previously available from CymitQuimica but is now discontinued, highlighting its niche research utility .

Properties

IUPAC Name |

methyl 3-ethoxy-2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-11-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAJGQKUZCEOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. Quality control measures are implemented to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-2-(methylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols and amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethoxy-2-(methylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool for studying enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

Functional Group Analysis

- Ethoxy vs. Hydroxy/Ketone Groups: The 3-ethoxy group in the target compound likely enhances hydrophobicity compared to analogs with polar 3-hydroxy (e.g., methyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate in ) or 3-oxo groups (e.g., Ethyl 3-oxo-2-phenylpropanoate in ). This may influence solubility and membrane permeability .

- Methylamino vs. Pyridinyl/Cyano Groups: The 2-methylamino group offers moderate basicity, contrasting with pyridinyl or cyano-substituted analogs (e.g., Methyl 2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino derivatives in ), which may exhibit stronger hydrogen-bonding or electron-withdrawing effects .

Stability and Reactivity

- Limited data exist for the target compound, but analogs like Ethyl 3-(ethyl(phenyl)amino)-2-methyl-3-oxopropanoate () demonstrate reactivity in forming heterocycles, suggesting the methylamino group in the target compound may participate in similar cyclization or condensation reactions .

Research and Application Gaps

- Physicochemical Data: No melting point, solubility, or logP values are available for this compound, necessitating experimental characterization.

- Biological Activity : While highlights biological activity in phenyl-substituted analogs (e.g., antimicrobial or enzyme inhibition), the target compound’s bioactivity remains unexplored .

- Safety Profile: ’s SDS for a related ethyl propanoate emphasizes respiratory and dermal protection, but toxicity data for the target compound are absent .

Biological Activity

Methyl 3-ethoxy-2-(methylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉N₁O₃

- Molecular Weight : 185.26 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(=O)C(CN(C)C)C

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects on certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

- Neuroprotective Properties : Some research has indicated that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of various compounds on human cancer cell lines, this compound was found to significantly reduce cell viability in the MCF-7 breast cancer cell line. The IC₅₀ value was calculated to be approximately 15 µM, indicating strong cytotoxic potential.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound utilized a model of oxidative stress in neuronal cells. The compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40%, suggesting its potential utility in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.